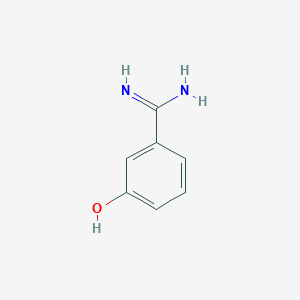

3-Hydroxybenzimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

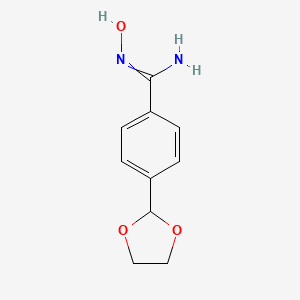

3-Hydroxybenzimidamide, also known as N’-Hydroxybenzimidamide, is a chemical compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15 . The compound is typically stored at 4°C and protected from light .

Synthesis Analysis

The synthesis of N’-Hydroxybenzimidamide involves the use of ammonia and hydrogen in methanol at 50℃ . Another method involves the use of secondary amides or intermediate amides through Ph3P–I2-mediated dehydrative condensation .

Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzimidamide consists of 10 heavy atoms and 6 aromatic heavy atoms . It has 1 rotatable bond, 2 hydrogen bond acceptors, and 2 hydrogen bond donors .

Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxybenzimidamide include the formation of 1,2,4-oxadiazolones via base-mediated carbonylative cyclization with 1,1′-carbonyldiimidazole . Another reaction involves the use of ammonia and hydrogen in methanol at 50℃ .

Physical And Chemical Properties Analysis

3-Hydroxybenzimidamide is a solid compound . It has a boiling point of 307.4±25.0 C at 760 mmHg and a melting point of 77C . The compound is soluble, with a solubility of 4.06 mg/ml .

Wissenschaftliche Forschungsanwendungen

Supramolecular Organic Frameworks (SOFs)

3-Hydroxybenzimidamide has been used in the creation of Hybrid 2D Supramolecular Organic Frameworks (SOFs) . These SOFs are assembled by the cooperative action of hydrogen and halogen bonding, and π⋯π stacking interactions . The self-assembled 3-Hydroxybenzimidamide divides the space between the 2D SOF layers into infinite hollow tunnels incorporating solvent molecules .

Synthesis of Isomers

The compound has been used in the synthesis of cis- and trans-isomers of 6-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid . This was achieved by the reaction of 3,4-dichloro-N ′-hydroxybenzimidamide and cis-1,2,3,6-tetrahydrophthalic anhydride .

Precursor for Other Compounds

3-Hydroxybenzimidamide is highly reactive and can be used as a precursor for the synthesis of other compounds . For example, it can be synthesized through the reaction of 4-fluoro-1,2-phenylenediamine with hydroxylamine-O-sulfonic acid or the reaction of 4-Fluoro-1,2-phenylenediamine with chloroacetyl chloride followed by hydrolysis.

Analytical Methods

Drug Discovery

3-Hydroxybenzimidamide has potential applications in drug discovery . Current research is focused on its potential anticancer and antibacterial properties.

Material Science Research

The compound is also being explored for its application in material science research . It’s being used in the synthesis of new compounds derived from it.

Safety and Hazards

Wirkmechanismus

Target of Action

3-Hydroxybenzimidamide is a compound that has been found to interact with DNA . The primary targets of this compound are DNA molecules, specifically the minor groove of the DNA helix . The benzimidazole ring system of the compound promotes its steric compatibility with DNA minor groove binding and hydrogen bonding .

Mode of Action

The compound interacts with its targets by binding to the minor groove of the DNA helix . This binding can influence the site selectivity of the compound, allowing it to have specific interactions with certain regions of the DNA

Biochemical Pathways

It is known that compounds with a benzimidazole ring system, like 3-hydroxybenzimidamide, can influence various biological processes due to their ability to bind to dna

Pharmacokinetics

It is known that the compound has a molecular weight of 13615 , which may influence its bioavailability and pharmacokinetic behavior

Result of Action

Given its ability to bind to DNA, it is likely that the compound could influence gene expression and other DNA-dependent cellular processes

Eigenschaften

IUPAC Name |

3-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVXWFZZYKNVJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388616 |

Source

|

| Record name | 3-Hydroxybenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzimidamide | |

CAS RN |

24722-35-8 |

Source

|

| Record name | 3-Hydroxybenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)